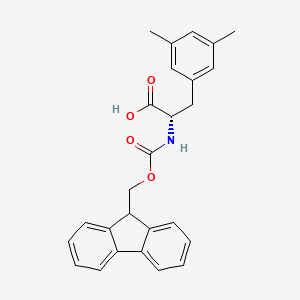
Fmoc-L-Phe(3,5-Me2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Phe(3,5-Me2)-OH, also known as Fmoc-3,5-dimethylphenylalanine, is an important amino acid derivative used in organic synthesis. It is often used as a building block for peptides, peptidomimetics, and other bioactive molecules. Fmoc-3,5-dimethylphenylalanine is a synthetic analog of the naturally occurring amino acid phenylalanine, with the addition of two methyl groups at the 3 and 5 positions of the aromatic ring. This modification increases the hydrophobicity of the molecule and increases its stability in aqueous solutions.
Wirkmechanismus
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine binds to the active site of enzymes and other proteins, forming a covalent bond. This covalent bond results in the formation of a new peptide bond, which can then be used to synthesize peptides and peptidomimetics. The binding of Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine to proteins can also modulate their activity, leading to changes in their function.
Biochemical and Physiological Effects
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, such as tryptophan and tyrosine. It has also been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Additionally, Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has been shown to inhibit the activity of transcription factors, which are proteins that regulate gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has several advantages for use in laboratory experiments. It is relatively stable in aqueous solutions and has a high solubility in polar solvents. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to purify and it can be toxic to cells at high concentrations.
Zukünftige Richtungen
The use of Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine in scientific research is still in its early stages, and there is much potential for further exploration. Possible future directions include the development of new synthetic methods for the synthesis of peptides and peptidomimetics, the development of new methods for studying protein-protein and enzyme-substrate interactions, and the development of new methods for studying the structure and function of cell surface receptors and enzymes. Additionally, further research could be done to explore the biochemical and physiological effects of Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine on proteins and enzymes, as well as to explore its potential therapeutic applications.
Synthesemethoden
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine is synthesized by the reaction of Fmoc-phenylalanine with methyl iodide. The reaction is carried out in an aqueous solution in the presence of a base, such as sodium hydroxide, and a polar solvent, such as dimethylformamide. The reaction is usually carried out at room temperature, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has been used in a variety of scientific research applications, including the synthesis of peptides and peptidomimetics, the study of protein-protein interactions, and the study of enzyme-substrate interactions. It has also been used to study the structure and function of cell surface receptors and to study the structure and function of enzymes.
Eigenschaften
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-17(2)13-18(12-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSAOASBWBMFGU-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,5-Dimethyl-L-Phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

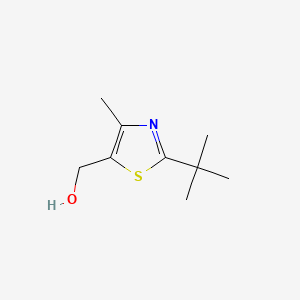




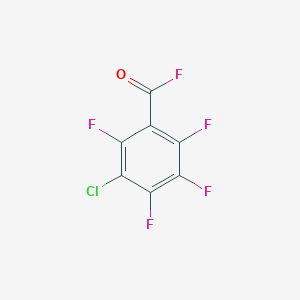
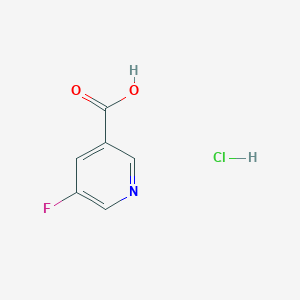
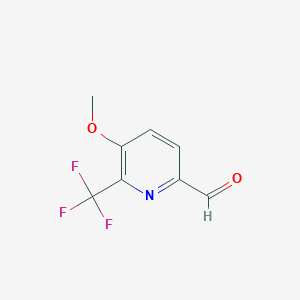
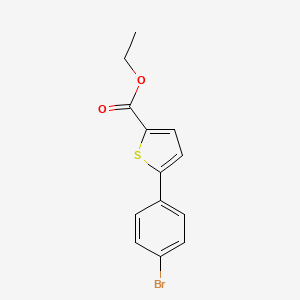
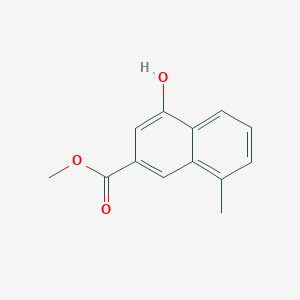
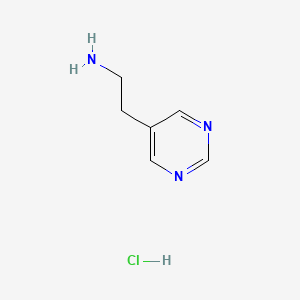

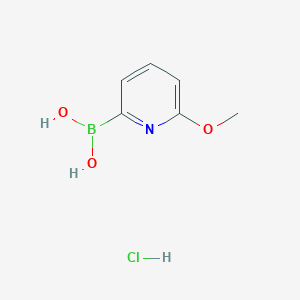
![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)